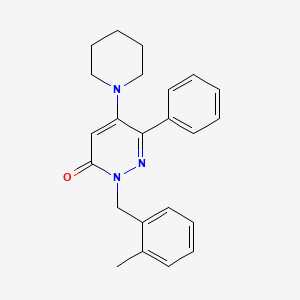

![molecular formula C17H17N3O2 B2687088 N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 793713-10-7](/img/structure/B2687088.png)

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the indazole family and has been studied for its potential use in various areas of research, including neuroscience, cancer, and inflammation.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Some derivatives of 1,2,4-triazol-3-one, which share a structural similarity with N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, have been explored for their antimicrobial activities. Studies have shown that these derivatives, including compounds with methoxyphenyl groups, can exhibit significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of new antimicrobial agents (Fandaklı et al., 2012).

Antidepressant Properties

Compounds structurally related to this compound have been identified as potential antidepressants. For instance, certain carboxamides have been synthesized and evaluated for their activity as 5-HT3 receptor antagonists, showing promising antidepressant-like activity in animal models (Mahesh et al., 2011).

Antiproliferative Activity

There is evidence that indazole-carboxamide derivatives, including those with a methoxyphenyl group, exhibit antiproliferative activity against cancer cell lines. This suggests their potential utility in the development of anticancer therapies (Lu et al., 2021).

Cytotoxic Agents in Cancer Research

Substituted phenylthiazole-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines. These studies contribute to the understanding of the structure-activity relationships in the development of new anticancer drugs (Aliabadi et al., 2010).

Fluorescent Dye Synthesis

N-ethoxycarbonylpyrene and perylene thioamides, compounds with some structural resemblance to this compound, have been used in the synthesis of fluorescent dyes. These dyes display a wide range of fluorescence and are promising for applications in materials science and bioimaging (Witalewska et al., 2019).

MAO-B Inhibition

Indazole-carboxamides have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This suggests their potential use in the treatment of conditions such as Parkinson's disease (Tzvetkov et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of This compound It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This indicates that the compound interacts with its targets, leading to changes in cell structure and function.

Biochemical Pathways

The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect a range of biochemical pathways .

Result of Action

The molecular and cellular effects of This compound It’s suggested that the compound may cause damage to cell morphology and membrane integrity , indicating potential cellular effects.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVWQAOTMGENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325685 |

Source

|

| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

793713-10-7 |

Source

|

| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)

![(6-Chloropyridin-3-yl)-[4-(pyridin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2687027.png)